

Mechanism of Action: PROTAC-Mediated ATR Degradation

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Compound of Interest

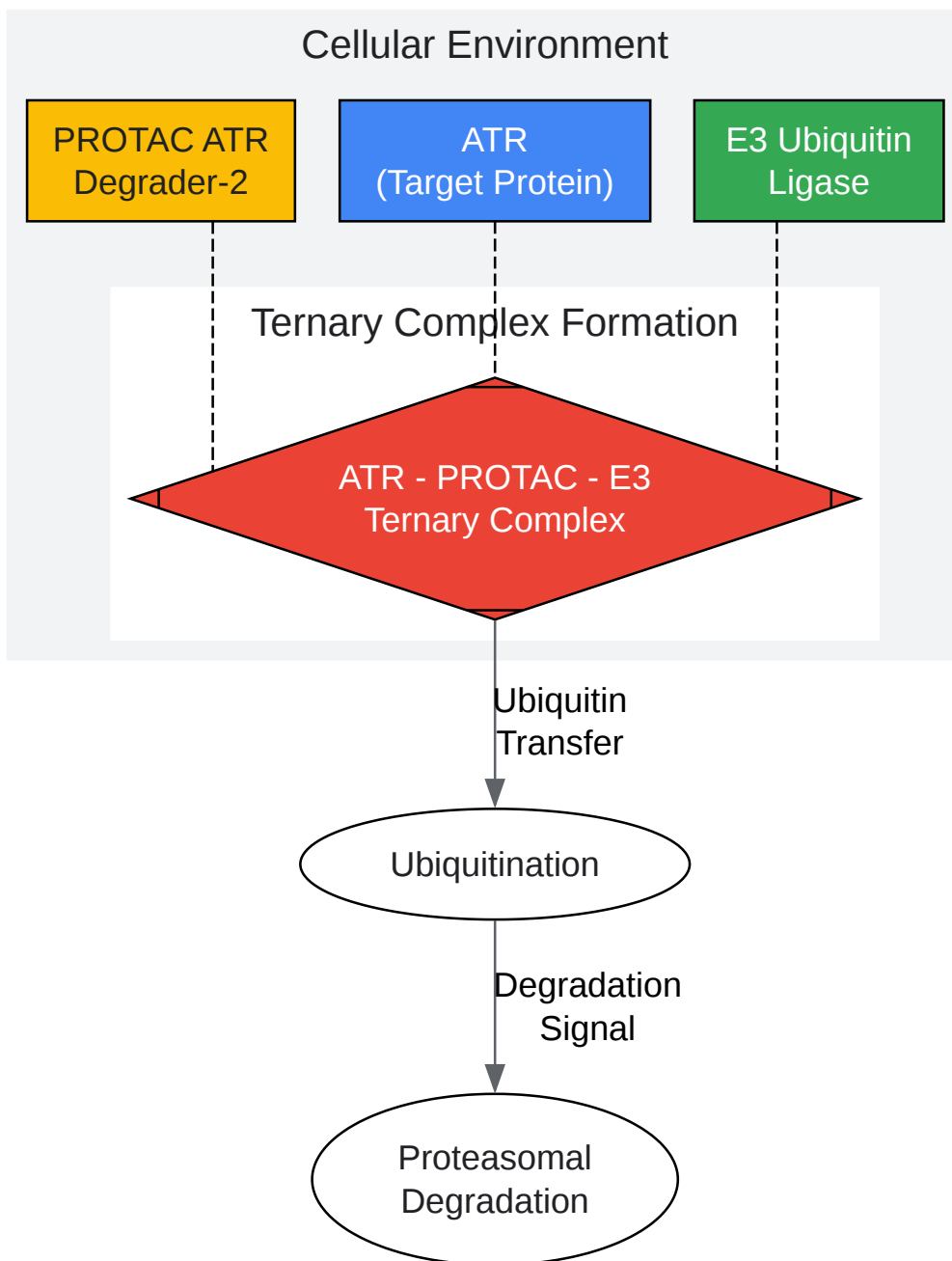
Compound Name: *PROTAC ATR degrader-2*

Cat. No.: *B12364577*

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PROTAC ATR degrader-2 functions by co-opting the cell's ubiquitin-proteasome system to induce the degradation of the ATR protein. This heterobifunctional molecule is composed of a ligand that binds to ATR, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The binding of **PROTAC ATR degrader-2** to both ATR and an E3 ligase facilitates the formation of a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to ATR, marking it for recognition and subsequent degradation by the 26S proteasome.[3]

PROTAC ATR Degradar-2 Mechanism of Action

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PROTAC ATR degrader-2 facilitates the formation of a ternary complex, leading to ATR degradation.

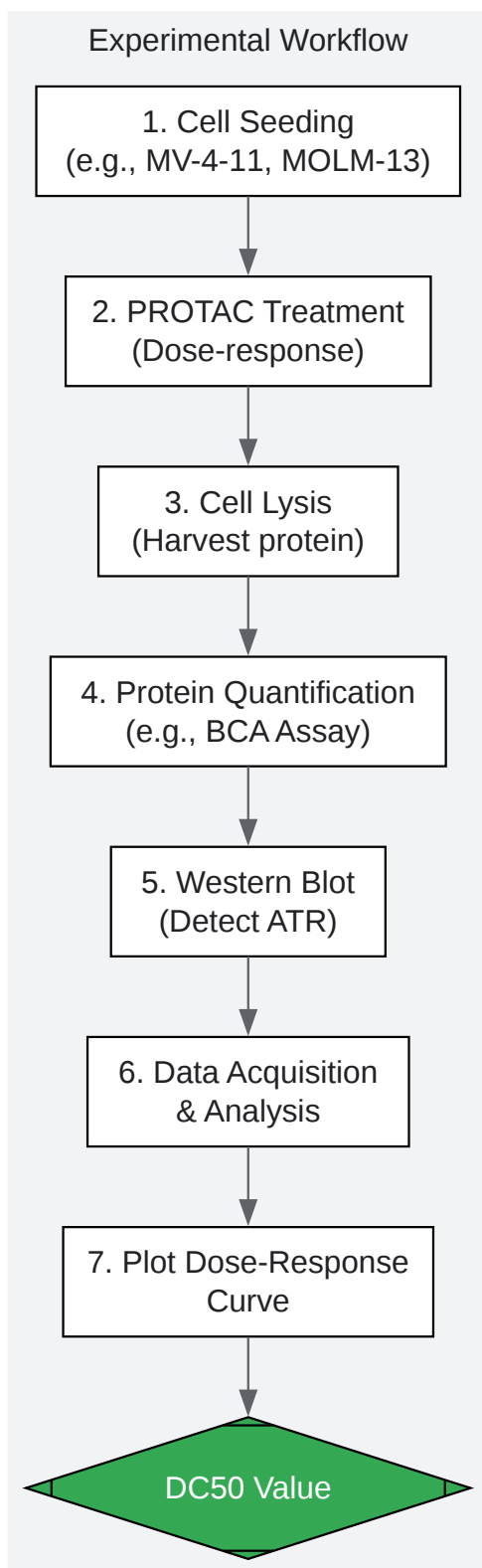
Data Presentation: DC50 of PROTAC ATR Degrad-2

The following table summarizes the reported DC50 values for **PROTAC ATR degrader-2** in different acute myeloid leukemia (AML) cell lines.

Cell Line	DC50 (nM)
MV-4-11	22.9[1][2]
MOLM-13	34.5[1][2]

Experimental Workflow for DC50 Determination

The overall process for determining the DC50 value involves treating cultured cells with a range of **PROTAC ATR degrader-2** concentrations, followed by protein quantification to measure the extent of ATR degradation.



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Workflow for determining the DC50 of **PROTAC ATR degrader-2**.

Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment

This protocol outlines the general procedure for treating cultured cells with **PROTAC ATR degrader-2** to assess protein degradation.

Materials:

- MV-4-11 or MOLM-13 cell lines
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **PROTAC ATR degrader-2** stock solution (e.g., 10 mM in DMSO)
- Vehicle control (e.g., DMSO)
- Multi-well cell culture plates (6-well for Western Blot)
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Plate cells at a density that will allow them to be in the logarithmic growth phase and reach approximately 70-80% confluency at the time of harvest. Allow the cells to adhere and stabilize overnight.[\[4\]](#)
- **PROTAC Dilution:** Prepare serial dilutions of **PROTAC ATR degrader-2** in a complete growth medium. A typical concentration range to test would be from 1 nM to 10,000 nM.[\[4\]](#) It is crucial to maintain a consistent final DMSO concentration across all wells, which should not exceed 0.1% to prevent solvent-induced toxicity.[\[4\]](#)
- **Cell Treatment:** Aspirate the old medium from the cells and add the medium containing the various concentrations of **PROTAC ATR degrader-2**. A vehicle-only control (e.g., 0.1% DMSO) must be included.[\[4\]](#)
- **Incubation:** Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined through a preliminary time-

course experiment.[4]

Protocol 2: Western Blot for ATR Protein Degradation

This protocol describes the use of Western blotting to quantify the levels of ATR protein following treatment with **PROTAC ATR degrader-2**.

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-ATR and anti-loading control, e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate it with the primary anti-ATR antibody overnight at 4°C. Following this, wash the membrane and incubate it with the HRP-conjugated secondary antibody.

- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- **Loading Control:** Strip the membrane and re-probe with an antibody for a loading control protein to ensure equal protein loading across all lanes.

Protocol 3: Data Analysis and DC50 Determination

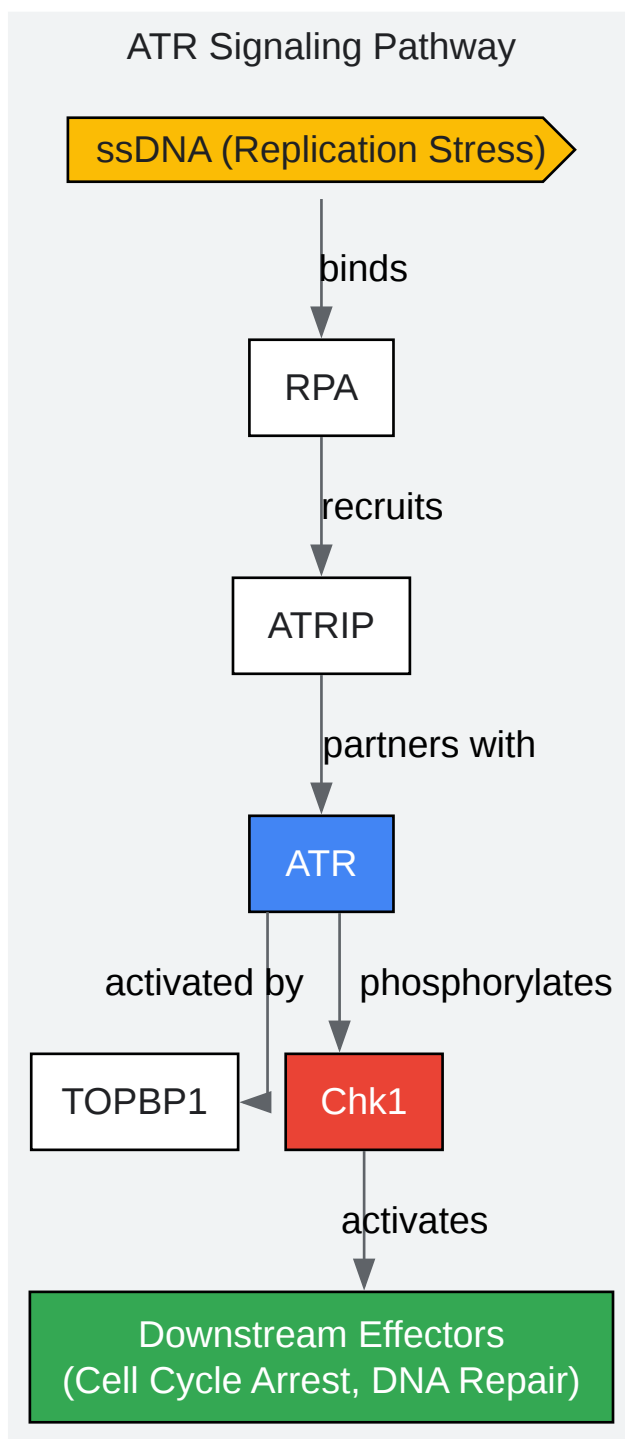
This protocol details the steps for analyzing the Western blot data to calculate the DC50 value.

Procedure:

- **Densitometry:** Quantify the band intensity for ATR and the loading control in each lane using image analysis software.
- **Normalization:** Normalize the ATR band intensity to the corresponding loading control band intensity for each sample.
- **Calculate Percent Protein Remaining:** Express the normalized ATR levels in the PROTAC-treated samples as a percentage of the vehicle-treated control.
- **Plot Dose-Response Curve:** Plot the percentage of remaining ATR protein (Y-axis) against the logarithm of the **PROTAC ATR degrader-2** concentration (X-axis).
- **Determine DC50:** Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the DC50 value, which is the concentration at which 50% of the ATR protein is degraded.[\[3\]](#)

ATR Signaling Pathway

ATR is a crucial kinase in the DNA damage response (DDR) pathway, primarily activated by single-stranded DNA (ssDNA) which can arise from replication stress.[\[5\]\[6\]](#) Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[\[5\]\[7\]](#)



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Canonical ATR signaling pathway activated by replication stress.

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